Ethyl (2-(4-aminophenyl)acetyl)glycinate
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Overview
Description
Ethyl (2-(4-aminophenyl)acetyl)glycinate is an organic compound with the molecular formula C12H16N2O3 It is a derivative of glycine, an amino acid, and features an ethyl ester group, an aminophenyl group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(4-aminophenyl)acetyl)glycinate typically involves the reaction of ethyl glycinate with 4-aminophenylacetic acid under specific conditions. The process may include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(4-aminophenyl)acetyl)glycinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl (2-(4-aminophenyl)acetyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2-(4-aminophenyl)acetyl)glycinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-(4-nitrophenyl)acetyl)glycinate: Similar structure but with a nitro group instead of an amino group.
Ethyl (2-(4-hydroxyphenyl)acetyl)glycinate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
Ethyl (2-(4-aminophenyl)acetyl)glycinate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for the formation of hydrogen bonds and participation in various chemical reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-aminophenyl)acetyl]amino]acetate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
HYQBVYIYVIMCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=C(C=C1)N |
Origin of Product |
United States |
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